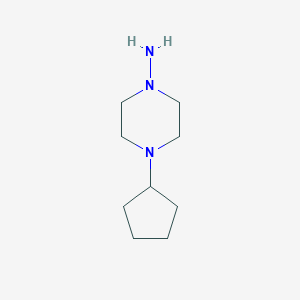

4-Cyclopentylpiperazin-1-amine

説明

Overview of Piperazine (B1678402) Core Scaffolds in Drug Discovery and Development

Piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions, is a cornerstone in drug design and development. nih.govbenthamdirect.comnih.govresearchgate.net Its unique structural and physicochemical properties, including its basicity, solubility, and conformational flexibility, make it an invaluable tool for medicinal chemists. nih.gov The piperazine scaffold can be readily modified at its nitrogen atoms, allowing for the creation of a diverse array of derivatives with a wide spectrum of biological activities. researchgate.netresearchgate.net This versatility has led to the incorporation of the piperazine moiety into drugs targeting a vast range of therapeutic areas, including cancer, infectious diseases, and central nervous system disorders. nih.govbenthamdirect.comnih.gov

The presence of the two nitrogen atoms allows piperazine to act as a potent base and to form hydrogen bonds, which are crucial for interacting with biological targets. researchgate.net Furthermore, the chair conformation of the piperazine ring provides a defined three-dimensional structure that can be exploited to achieve specific binding to receptors and enzymes. wikipedia.org The ability to fine-tune the pharmacokinetic and pharmacodynamic properties of a drug candidate by introducing or modifying a piperazine scaffold has solidified its status as a critical component in the medicinal chemist's toolbox. nih.gov

Historical Context of 4-Cyclopentylpiperazin-1-amine within Piperazine Chemistry

The journey of piperazine in medicine began with its use as a solvent for uric acid and later as an anthelmintic agent in the 1950s. researchgate.netchemeurope.comnih.govdrugbank.com The initial discovery of its effectiveness against parasitic worms paved the way for the exploration of other piperazine derivatives for various therapeutic applications. researchgate.net

The synthesis of this compound itself is rooted in established methods of piperazine chemistry. A known procedure involves the alkylation of N-nitrosopiperazine with a cyclopentyl halide (like bromocyclopentane), followed by the reduction of the nitroso group to yield the final amine derivative. chemsrc.comgoogleapis.com This synthetic route highlights the modular nature of piperazine chemistry, where different substituents can be introduced to create a library of compounds for biological screening. An alternative pathway includes the nitrosation of an N-cycloalkylpiperazine and subsequent reduction of the nitroso group. googleapis.com The compound has been identified as an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs. cymitquimica.comfishersci.cachemicalbook.combiocompare.com

Contemporary Significance of this compound in Emerging Research Areas

In recent years, this compound has gained attention as a key intermediate in the synthesis of more complex molecules with significant biological activity. Notably, it serves as a crucial building block in the preparation of Rifapentine, an antibiotic used in the treatment of tuberculosis. lookchem.comgoogle.comveeprho.com The preparation method of Rifapentine involves the condensation of a rifaoxazine hydrolysis product with 1-amino-4-cyclopentyl piperazine. google.com

Beyond its role in antibiotic synthesis, the structural features of this compound make it a compound of interest in other research domains. For instance, piperazine derivatives are being investigated for their potential as antidepressants. The structural similarity of these compounds to known antidepressants allows researchers to explore their efficacy in modulating neurotransmitter levels.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₉N₃ | cymitquimica.comnih.gov |

| Molecular Weight | 169.27 g/mol | cymitquimica.comnih.gov |

| CAS Number | 61379-64-4 | chemsrc.comnih.gov |

| Melting Point | 45 °C | chemsrc.com |

| Boiling Point | 265.7 °C at 760 mmHg | chemsrc.com |

| Density | 1.1 g/cm³ | chemsrc.com |

| Flash Point | 113.2 °C | chemsrc.com |

| IUPAC Name | This compound | nih.gov |

| InChI Key | QYHRIASMJNLWHJ-UHFFFAOYSA-N | cymitquimica.com |

Research Gaps and Future Directions for this compound Studies

While the utility of this compound as a synthetic intermediate is well-established, a thorough investigation of its own biological activities remains an area ripe for exploration. The toxicological properties of the compound, for instance, have not been extensively investigated. capotchem.com

Future research could focus on several key areas:

Intrinsic Biological Activity: A comprehensive screening of this compound against a wide range of biological targets could uncover novel therapeutic applications. Its structural resemblance to known bioactive molecules suggests potential for activity in areas beyond its current use.

Derivative Synthesis and SAR Studies: The synthesis and evaluation of a library of derivatives, where the cyclopentyl group or the amine function is modified, could lead to the discovery of compounds with enhanced potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies would be crucial in guiding these efforts.

Applications in Materials Science: The unique chemical structure of this compound could also be leveraged in the field of materials science, for example, in the development of novel polymers or as a ligand in the formation of metal-organic frameworks. researchgate.net

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-cyclopentylpiperazin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3/c10-12-7-5-11(6-8-12)9-3-1-2-4-9/h9H,1-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYHRIASMJNLWHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCN(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90210297 | |

| Record name | 4-Cyclopentylpiperazin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61379-64-4 | |

| Record name | 4-Cyclopentyl-1-piperazinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61379-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyclopentylpiperazin-1-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061379644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Cyclopentylpiperazin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyclopentylpiperazin-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.020 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Cyclopentyl-1-piperazinamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QA596YZ6G3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Cyclopentylpiperazin 1 Amine and Its Derivatives

Strategies for the Preparation of 4-Cyclopentylpiperazin-1-amine

The construction of the this compound scaffold can be achieved through several synthetic routes, each with its own set of advantages and limitations. These methods primarily focus on the formation of the piperazine (B1678402) ring and the introduction of the cyclopentyl and amino functionalities.

Reductive amination is a widely employed method for the synthesis of N-substituted piperazines. One common approach involves the reaction of piperazine with cyclopentanone (B42830) in the presence of a reducing agent. google.com This reaction proceeds via the formation of an enamine intermediate, which is then reduced to yield 1-cyclopentylpiperazine (B42781). Subsequent steps are required to introduce the amino group at the N1 position.

A notable example is the catalytic hydrogen reduction of piperazine and cyclopentanone. google.com This method, often carried out in the presence of a hydrogenation catalyst like Raney nickel or a palladium-based catalyst, provides 1-cyclopentylpiperazine, a direct precursor to the target molecule. google.com The reaction conditions, such as temperature, pressure, and solvent, can be optimized to maximize the yield and purity of the product. google.com

| Catalyst | Temperature (°C) | Pressure (atm) | Solvent | Reaction Time (h) |

| Raney Nickel | 50-130 | 5-50 | Toluene (B28343) (optional) | 0.5-6 |

| Palladium Catalyst | 50-130 | 5-50 | Toluene (optional) | 0.5-6 |

| Table 1: Typical conditions for the synthesis of 1-cyclopentylpiperazine via reductive amination. google.com |

An innovative approach to constructing the piperazine ring involves the catalytic reductive cyclization of dioximes. nih.govmdpi.comresearchgate.net This strategy begins with the double Michael addition of a primary amine to nitrosoalkenes, forming a bis(oximinoalkyl)amine intermediate. nih.govresearchgate.net Subsequent catalytic hydrogenation of this intermediate leads to the formation of the piperazine ring. nih.govmdpi.comresearchgate.net For the synthesis of this compound, cyclopentylamine (B150401) would serve as the primary amine.

The proposed mechanism for this transformation involves the catalytic hydrogenolysis of the N-O bonds in the dioxime to form a diimine intermediate. nih.gov This intermediate then undergoes cyclization to a dihydropyrazine, which is further hydrogenated to the final piperazine product. nih.gov This method offers a high degree of control over the substitution pattern of the resulting piperazine.

| Catalyst | Temperature (°C) | Pressure (bar) | Solvent |

| 5% Pd/C | 50 | ~40 | Methanol |

| Raney Nickel | 60 | 50 | Methanol |

| PtO₂ | 45 | 35 | Methanol |

| Table 2: Catalysts and conditions for the reductive cyclization of dioximes to piperazines. |

The introduction of the cyclopentyl group onto the piperazine scaffold is a critical step in the synthesis. Besides reductive amination with cyclopentanone, direct N-alkylation of a piperazine derivative with a cyclopentyl halide (e.g., cyclopentyl bromide) is a viable, though less common, alternative. This SN2 reaction is typically carried out in a polar aprotic solvent with a base to neutralize the hydrogen halide formed. However, this method can suffer from lower yields due to the potential for dialkylation.

Modern cross-coupling reactions also offer sophisticated methods for installing alkyl groups. acs.org While not specifically detailed for this compound in the provided context, techniques like Negishi coupling using organozinc reagents and nickel/photoredox dual catalysis are powerful tools for C(sp²)–C(sp³) bond formation and could conceptually be adapted for such syntheses. acs.org

A common and established route to this compound involves a two-step process starting from 1-cyclopentylpiperazine. googleapis.comgoogle.com This precursor is first subjected to nitrosation to introduce a nitroso group at the N1 position, yielding 1-nitroso-4-cyclopentylpiperazine. google.com Subsequent reduction of the nitroso group, typically with a reducing agent like lithium aluminum hydride (LiAlH₄), affords the desired 1-amino-4-cyclopentylpiperazine. googleapis.comgoogle.com

Another documented pathway involves the alkylation of N-nitrosopiperazine with a cyclopentyl halide, followed by the reduction of the nitroso group. googleapis.comgoogle.com

Research into novel synthetic methodologies is ongoing, aiming to improve efficiency, scalability, and access to a wider range of derivatives. The hydrogenolytic cyclization of dioxime precursors represents a more recent and versatile approach. This method is particularly advantageous for creating isotopically labeled versions of the target molecule. The development of continuous flow reactor systems for the cycloaddition-hydrogenation sequence showcases a move towards more efficient and economical industrial-scale production.

Derivatization Strategies for this compound

The primary amino group of this compound serves as a versatile handle for a wide array of derivatization reactions, enabling the synthesis of diverse chemical libraries for drug discovery and other applications.

One of the most common derivatization reactions is the formation of amides and imines. For instance, this compound can be condensed with carboxylic acids or their activated derivatives to form the corresponding amides. acs.org It can also react with aldehydes and ketones to form imines, which can be further reduced to secondary amines. A notable example is its reaction with 3-formylrifamycin SV to produce rifapentine, a potent antibacterial agent. google.comgoogleapis.comgoogle.com

The amino group can also participate in nucleophilic substitution and addition reactions. For example, it can react with epoxides to yield amino alcohols or with α,β-unsaturated carbonyl compounds in Michael addition reactions. Furthermore, derivatization can be employed to improve the analytical detection of compounds, such as using a high proton affinity tag for enhanced sensitivity in supercritical fluid chromatography-mass spectrometry (SFC-MS). nih.gov

| Reaction Type | Reagent | Functional Group Formed |

| Acylation | Carboxylic acid, acid chloride, anhydride | Amide |

| Condensation | Aldehyde, ketone | Imine |

| Reductive Amination | Aldehyde, ketone with reducing agent | Secondary Amine |

| Nucleophilic Addition | Epoxide | Amino alcohol |

| Michael Addition | α,β-Unsaturated carbonyl | β-Amino carbonyl |

| Table 3: Common derivatization reactions of this compound. |

The derivatization of this compound is a key strategy in the development of new chemical entities with tailored biological activities. For example, derivatives have been synthesized and evaluated as potential anti-Trypanosoma cruzi agents. researchgate.net

An in-depth exploration of the synthetic methodologies for the chemical compound this compound and its various derivatives reveals a range of sophisticated chemical strategies. These methods are crucial for developing new molecules with potential therapeutic applications. The following sections detail the specific synthetic approaches employed in the creation of these complex structures.

1 Functionalization of the Piperazine Nitrogen Atoms

The functionalization of the piperazine ring, particularly at its nitrogen atoms, is a cornerstone in the synthesis of this compound derivatives. This process allows for the introduction of various substituents that can significantly alter the molecule's properties.

A common strategy involves the alkylation of N-nitrosopiperazine with cyclopentyl bromide in ethanol, facilitated by sodium bicarbonate. The resulting 1-nitroso-4-cyclopentylpiperazine is then reduced, typically using lithium aluminum hydride (LiAlH4) in ethyl ether, to yield 1-amino-4-cyclopentylpiperazine. google.com An alternative approach begins with the nitrosation of an N-cycloalkylpiperazine, followed by the reduction of the nitroso group to produce the desired amino derivative. googleapis.com

Further modifications can be achieved through condensation reactions. For instance, reacting commercially available intermediate 10 with various amine agents (11a-11g) has been shown to produce compounds 1-7 in yields ranging from 40.6% to 75.4%. acs.org Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are also employed to introduce aryl or heteroaryl groups onto the piperazine nitrogen. Protecting groups, like tert-butyloxycarbonyl (Boc), are often used to shield the primary amine, enabling selective reactions at the other piperazine nitrogen.

A more recent method involves a sequential double Michael addition of nitrosoalkenes to primary amines, forming bis(oximinoalkyl)amines. This is followed by a stereoselective catalytic reductive cyclization of the oxime groups to construct the piperazine ring. nih.gov This technique allows for the conversion of a primary amino group into a piperazine ring, offering a versatile route to structurally diverse piperazines. nih.gov

2 Introduction of Diverse Chemical Moieties for Structure-Activity Relationship Studies

The systematic introduction of diverse chemical moieties onto the this compound scaffold is a critical step in establishing structure-activity relationships (SAR). These studies are essential for optimizing the biological activity of the resulting compounds.

One approach involves modifying the cyclopropyl (B3062369) formamide (B127407) and phenyl groups of related compounds to enhance properties like brain uptake. acs.org For example, substituting the cyclopropyl group on the piperazine with cyclobutyl, cyclopentyl, and cyclohexyl groups has been shown to significantly improve potency for the H3R receptor. acs.org Conversely, introducing a bulkier cycloheptyl group can lead to a loss of activity. acs.org

Another strategy focuses on the synthesis of N-alkyl-N-substituted phenylpyridin-2-amine derivatives. nih.gov By varying the substituents on the piperazine ring, researchers can fine-tune the compound's solubility and bioavailability, which are key factors in drug design. For instance, the replacement of a 2,4-dihydroxyphenyl system with other aldehyde fragments containing methoxy (B1213986) (MeO) and fluorine (F) substituents has been explored to reduce susceptibility to phase 2 metabolism. nih.gov

The synthesis of a library of small-molecule inhibitors based on an indol-4-yl-pyrazolo[1,5-a]pyrimidine core demonstrates the power of introducing diverse cyclic amines. celonpharma.com This led to the discovery of compounds with low nanomolar IC50 values and high selectivity against the PI3Kδ isoform. celonpharma.com

3 Preparation of Hydrazone Analogs and Related Derivatives

The preparation of hydrazone analogs of this compound involves the condensation of the primary amine with various aldehydes. This synthetic route offers a flexible and efficient way to generate a diverse library of compounds for biological screening.

A general procedure involves reacting this compound with a substituted benzaldehyde (B42025) in a solvent like toluene at elevated temperatures. nih.gov This method has been used to produce a wide range of hydrazones with yields varying from 44% to 99%. nih.gov For example, 3-formylrifamycin SV can be dissolved in tetrahydrofuran (B95107) and reacted with 1-amino-4-cyclopentylpiperazine at room temperature to form the corresponding hydrazone. google.com

The synthesis of the required 1-amino-4-cyclopentylpiperazine can be achieved by nitrosation of N-phenylpiperazine with tert-butylnitrite followed by reduction with LiAlH4. nih.gov This hydrazine (B178648) can then be reacted with a variety of aliphatic and aromatic aldehydes to produce the desired hydrazone derivatives. nih.gov

In some cases, the hydrazone linkage is replaced with other functional groups to create bioisosteres. For instance, a more stable, shorter analog can be prepared through the reductive amination of an aldehyde with an N-phenylpiperidine using sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). nih.gov

4 Synthesis of Naphthoquinone-Piperazine Conjugates

The synthesis of naphthoquinone-piperazine conjugates involves the nucleophilic substitution of a leaving group on the naphthoquinone ring with the 4-cyclopentylpiperazin-1-yl moiety. This class of compounds has been investigated for its potential biological activities.

A common synthetic route involves the reaction of a halo-substituted naphthoquinone with 1-cyclopentylpiperazine. For example, 2-chloro-3-(4-cyclopentylpiperazin-1-yl)naphthalene-1,4-dione and 2-bromo-3-(4-cyclopentylpiperazin-1-yl)naphthalene-1,4-dione can be synthesized from the corresponding 2,3-dihalonaphthalene-1,4-diones. mdpi.com The reaction is typically carried out in a suitable solvent, and the products can be purified by crystallization. mdpi.com

In a specific example, 2-(4-Cyclopentylpiperazin-1-yl)naphthalene-1,4-dione was synthesized with a 67% yield. mdpi.com The structure of this orange solid was confirmed by 1H and 13C NMR spectroscopy and high-resolution mass spectrometry. mdpi.com The synthesis of these conjugates allows for the exploration of how the combination of the naphthoquinone and piperazine scaffolds influences their biological properties. researchgate.net

5 Synthesis of Benzimidazole (B57391) Derivatives Incorporating the 4-Cyclopentylpiperazin-1-yl Moiety

The synthesis of benzimidazole derivatives featuring a 4-cyclopentylpiperazin-1-yl group is a multi-step process that typically involves the condensation of a substituted o-phenylenediamine (B120857) with an aldehyde or carboxylic acid.

One established method involves the synthesis of 4-(4-Cyclopentyl-piperazin-1-yl)-benzene-1,2-diamine. google.com This intermediate is prepared by the reduction of 5-(4-Cyclopentyl-piperazin-1-yl)-2-nitro-phenylamine using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. google.com The resulting diamine can then be cyclized with various reagents to form the benzimidazole ring.

A "one-pot" nitro reductive cyclization reaction using sodium hydrosulfite is another efficient method for synthesizing benzimidazoles. nih.gov This approach starts with a 5-substituted-2-nitroaniline and various aldehydes. nih.gov Both conventional heating and microwave irradiation have been employed for these reactions, with the latter often leading to shorter reaction times. nih.gov

Another versatile method for synthesizing 2-substituted benzimidazoles is the condensation of o-phenylenediamine with different aromatic acids in the presence of a catalyst like ammonium (B1175870) chloride at elevated temperatures. rasayanjournal.co.in This approach is considered environmentally friendly and economically viable. rasayanjournal.co.in

6 Synthetic Approaches to N-Pyridinylpyrimidin-2-amine Derivatives with 4-Cyclopentylpiperazin-1-yl Substitution

The synthesis of N-pyridinylpyrimidin-2-amine derivatives bearing a 4-cyclopentylpiperazin-1-yl substituent often involves a multi-step sequence, including coupling reactions and nucleophilic aromatic substitutions. These compounds have been investigated as potent inhibitors of cyclin-dependent kinases (CDKs).

A key step in the synthesis is the introduction of the 4-cyclopentylpiperazin-1-yl moiety onto the pyridine (B92270) ring. This is typically achieved through a nucleophilic aromatic substitution reaction where a halogenated pyridine is reacted with this compound.

The pyrimidine (B1678525) core is often constructed separately and then coupled with the substituted pyridine. For example, 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives have been synthesized as ATP-antagonistic CDK2 inhibitors. researchgate.net While not directly involving the 4-cyclopentylpiperazin-1-yl group, the synthetic strategies are relevant. These often involve the condensation of a substituted guanidine (B92328) with a β-ketoester or a related intermediate. researchgate.net

In the context of CDK inhibitors, a medicinal chemistry optimization of a known CDK9 inhibitor led to the rational design and synthesis of a series of N-pyridinylpyrimidin-2-amines. researchgate.net Among these, N-(6-(4-cyclopentylpiperazin-1-yl)pyridin-3-yl)-4-(imidazo[1,2-a]pyrimidin-3-yl)pyrimidin-2-amine was identified as a highly potent inhibitor of CDKs 7 and 9. researchgate.net

7 Synthesis of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine Derivatives

The synthesis of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives, some of which may incorporate the 4-cyclopentylpiperazin-1-yl moiety in their broader structure, is a complex process involving several key reactions, most notably Suzuki and Buchwald-Hartwig couplings. These compounds have been developed as potent CDK2 inhibitors.

The general synthetic strategy is depicted in Scheme 1 of a relevant study. nih.gov It begins with a Suzuki coupling reaction of a pyrazolylboronic acid pinacol (B44631) ester with a substituted 2,4-dichloropyrimidine. This reaction is catalyzed by a palladium complex, such as PdCl2(dppf)·DCM, in the presence of a base like potassium carbonate (K2CO3). nih.gov This step typically affords the 2-chloro-4-(1H-pyrazol-4-yl)pyrimidine intermediate in good yields. nih.gov

The subsequent step involves a Buchwald-Hartwig amination reaction. The 2-chloro-4-(1H-pyrazol-4-yl)pyrimidine intermediate is reacted with an appropriate aminopyrazole in the presence of a palladium catalyst (e.g., Pd2(dba)3), a ligand (e.g., Xantphos), and a base (e.g., Cs2CO3). nih.gov This reaction is often carried out in a solvent like 1,4-dioxane (B91453) under microwave irradiation at elevated temperatures to yield the final N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives. nih.gov

Optimization of Synthetic Pathways

The creation of this compound, an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes, requires precise control over the synthetic route. chemicalbook.combiocompare.com Optimization strategies are paramount for directing the formation of specific isomers and for enabling production on a scale suitable for extensive research.

Regioselectivity Control in Derivatization

Regioselectivity, the control of the site of chemical bond formation, is a fundamental challenge in the synthesis of asymmetrically substituted piperazines like this compound. The primary goal is to ensure the selective placement of the cyclopentyl group at the N4 position and the amine group at the N1 position.

Several established routes achieve this control by manipulating the reactivity of the two nitrogen atoms within the piperazine ring. One common strategy involves the initial alkylation of N-nitrosopiperazine with a cyclopentyl halide (bromide or chloride). googleapis.com The nitroso group serves as a protecting group for the N1 nitrogen, directing the cyclopentylation to the N4 position. Subsequent reduction of the nitroso group, often with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), yields the desired 1-amino-4-cyclopentylpiperazine. googleapis.com

An alternative, yet equally effective, pathway begins with N-cyclopentylpiperazine, which can be synthesized via the catalytic hydrogen reduction of piperazine and cyclopentanone. google.com In this route, the pre-existing N4-cyclopentyl group directs the subsequent reaction to the N1 position. Nitrosation of N-cyclopentylpiperazine followed by reduction of the resulting nitroso group furnishes the final product. googleapis.com

When synthesizing derivatives, the N1-amino group of this compound is a primary site for further functionalization. However, many synthetic strategies build derivatives from the precursor, 1-cyclopentylpiperazine. In these cases, the secondary amine at the N1 position is the reactive site. For instance, in the synthesis of naphthoquinone derivatives, 1-cyclopentylpiperazine participates in a nucleophilic substitution reaction with a halo-1,4-naphthoquinone. nih.gov The reaction proceeds regioselectively at the N1 nitrogen of the piperazine, demonstrating a reliable method for creating complex derivatives before the final introduction of the N1-amino group. nih.gov

| Starting Material | Key Reagents | Step Description | Outcome | Reference |

|---|---|---|---|---|

| N-Nitrosopiperazine | 1. Cyclopentyl bromide/chloride 2. LiAlH₄ | N4-alkylation followed by N1-nitroso reduction | Regioselective formation of this compound | googleapis.com |

| 1-Cyclopentylpiperazine | 1. Nitrosating agent (e.g., NaNO₂/acid) 2. Reducing agent | N1-nitrosation followed by reduction | Regioselective formation of this compound | googleapis.com |

| 1-Cyclopentylpiperazine & 2-Halo-1,4-naphthoquinone | DIEA, Acetonitrile (B52724) | Nucleophilic substitution at the N1 position of the piperazine | Synthesis of 2-(4-Cyclopentylpiperazin-1-yl)naphthalene-1,4-dione | nih.gov |

Stereochemical Considerations in Synthesis

While the parent this compound molecule is achiral, stereochemical challenges emerge when introducing substituents on the piperazine or cyclopentyl rings, or when creating chiral derivatives. Controlling the three-dimensional arrangement of atoms is crucial as different stereoisomers can possess vastly different biological activities.

A general method for synthesizing substituted piperazines that offers stereochemical control involves the catalytic reductive cyclization of dioximes. mdpi.com This process starts with a primary amine and utilizes a sequential double Michael addition of nitrosoalkenes to create a bis(oximinoalkyl)amine intermediate. The subsequent catalytic reduction to form the piperazine ring can be stereoselective. mdpi.com For example, the synthesis of a related 1-(4-Cyclopentyl-2,6-dimethylpiperazin-1-yl)propan-1-one yielded a cis:trans isomer ratio of 2.8:1, highlighting that the cyclization step can favor a particular stereochemical outcome. mdpi.com This methodology could be adapted to control the stereochemistry of substituted this compound derivatives.

In many derivatization reactions, the stereochemistry of the final product is dictated by that of the starting materials. For example, in the synthesis of potential PET imaging agents, (4-Cyclopentylpiperazin-1-yl)((1S,2S)-2-(4-fluorophenyl)cyclopropyl)methanone was prepared by coupling 1-cyclopentylpiperazine with a chiral cyclopropyl carboxylic acid. acs.org The synthesis utilized standard peptide coupling reagents (HATU, DIEA) and preserved the (1S,2S) configuration of the cyclopropyl moiety in the final product. acs.org This demonstrates that as long as the starting materials are stereochemically pure, the resulting derivatives can be obtained as single enantiomers or diastereomers.

| Reaction Type | Key Method | Stereochemical Outcome | Example Product | Reference |

|---|---|---|---|---|

| Piperazine Ring Formation | Stereoselective catalytic reductive cyclization of a dioxime intermediate | Can produce a mixture of stereoisomers with a specific ratio (e.g., 2.8:1 cis:trans) | Cis/Trans-1-(4-Cyclopentyl-2,6-dimethylpiperazin-1-yl)propan-1-one | mdpi.com |

| Derivatization (Amide Coupling) | Coupling of a chiral carboxylic acid with 1-cyclopentylpiperazine | Preservation of the stereocenter from the starting material | (4-Cyclopentylpiperazin-1-yl)((1S,2S)-2-(4-fluorophenyl)cyclopropyl)methanone | acs.org |

Scalability of Synthetic Processes for Research Applications

The ability to scale up the synthesis of this compound, or at least its key precursors, is essential for its use in extensive research programs. A scalable process must be cost-effective, safe, and reproducible on a larger scale, often favoring catalytic methods over stoichiometric reagents.

The most critical precursor is 1-cyclopentylpiperazine. A highly scalable method for its production is the reductive amination of cyclopentanone with piperazine. google.com This one-pot reaction is typically performed using a hydrogenation catalyst such as Raney Nickel or Palladium on carbon, under hydrogen pressure (5-50 atm) and at elevated temperatures (50-130 °C). google.com This approach is common in industrial settings due to the high atom economy, the relatively low cost of starting materials, and the avoidance of hazardous reagents like lithium aluminum hydride, which can be difficult to handle on a large scale. googleapis.comgoogle.com

The alternative synthetic routes involving N-nitrosopiperazine, while effective for regiochemical control, present scalability challenges. googleapis.com The use of LiAlH₄ for reduction is often avoided in large-scale processes due to its pyrophoric nature and the need for stringent anhydrous conditions. Furthermore, nitrosamines themselves are often potent carcinogens, requiring special handling procedures that can complicate large-scale production. Therefore, the reductive amination pathway represents a more practical and scalable approach for obtaining the necessary quantities of the 1-cyclopentylpiperazine intermediate required for research. google.com

| Synthetic Route for 1-Cyclopentylpiperazine | Key Reagents | Advantages for Scalability | Disadvantages for Scalability | Reference |

|---|---|---|---|---|

| Reductive Amination | Piperazine, Cyclopentanone, H₂, Raney Ni or Pd/C catalyst | One-pot reaction, high atom economy, common industrial process, avoids hazardous reagents. | Requires high-pressure hydrogenation equipment. | google.com |

| Alkylation of Piperazine & Reduction | Piperazine, Cyclopentyl Halide, Base | Standard nucleophilic substitution. | Potential for di-alkylation, requiring purification. | googleapis.com |

| Alkylation of N-Nitrosopiperazine & Reduction | N-Nitrosopiperazine, Cyclopentyl Halide, LiAlH₄ | Excellent regiocontrol. | Use of carcinogenic nitrosamine (B1359907) intermediate and hazardous, expensive LiAlH₄. | googleapis.com |

Medicinal Chemistry and Pharmaceutical Applications of 4 Cyclopentylpiperazin 1 Amine Derivatives

Role as a Privileged Scaffold in Drug Design

The piperazine (B1678402) ring, a core component of 4-cyclopentylpiperazin-1-amine, is widely recognized as a "privileged scaffold" in drug discovery. nih.govresearchgate.netmdpi.com A privileged structure is a molecular framework that is capable of binding to multiple, diverse biological targets, making it a valuable template for developing new therapeutic agents. mdpi.com The utility of the piperazine scaffold stems from its unique physicochemical properties, including its solubility, basicity, chemical reactivity, and specific conformational characteristics. nih.govresearchgate.net

This moiety is a common feature in numerous approved drugs across various therapeutic areas. nih.govresearchgate.net Medicinal chemists frequently incorporate the piperazine ring into novel molecules to modulate their pharmacokinetic and pharmacodynamic properties. nih.gov Its presence can enhance a compound's ability to cross biological membranes and interact with target proteins, making it a cornerstone in the design of new drugs for conditions ranging from cancer to infectious diseases. researchgate.net

Exploration in Anticancer Agent Development

Derivatives of this compound have been extensively studied for their potential as anticancer agents. Research has demonstrated their ability to inhibit key cellular processes involved in cancer progression, such as cell proliferation and survival.

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their inhibition is a key strategy in cancer therapy. One study identified a potent multi-kinase inhibitor, compound 7x (8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile), which features a cyclopentylpiperazine-like moiety. nih.gov This compound was found to be a highly potent inhibitor of CDK4, with an IC₅₀ value of 3.87 nM. nih.gov For comparison, the well-known pan-CDK inhibitor Flavopiridol and the selective CDK4/6 inhibitor PD-0332991 were used as positive controls in these kinase assays. nih.gov The high potency of compound 7x highlights the potential of this chemical scaffold in designing selective and effective CDK inhibitors. nih.gov

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Compound 7x | CDK4/CYCLIN D1 | 3.87 | nih.gov |

| PD-0332991 | CDK4 | 11 | nih.gov |

| Flavopiridol | CDK4 | - | nih.gov |

A novel piperazine derivative, designated C505 , was identified through high-throughput screening and demonstrated significant anti-proliferative activity across multiple cancer cell lines. e-century.usresearchgate.net The compound's efficacy was quantified by determining its GI₅₀ (concentration for 50% growth inhibition). C505 was particularly effective against human chronic myelogenous leukemia (K562), cervical cancer (HeLa), and gastric adenocarcinoma (AGS) cells, with GI₅₀ values ranging from 0.06 to 0.16 µM. e-century.usresearchgate.net This potent activity underscores the promise of this piperazine derivative as a lead compound for anticancer drug development. e-century.us

| Cancer Cell Line | Cell Type | Compound C505 GI₅₀ (µM) | Reference |

|---|---|---|---|

| K562 | Human Chronic Myelogenous Leukemia | ~0.06 | e-century.usresearchgate.net |

| HeLa | Human Cervical Cancer | ~0.16 | e-century.usresearchgate.net |

| AGS | Human Gastric Adenocarcinoma | ~0.12 | e-century.usresearchgate.net |

Further investigation into the mechanism of action of compound C505 revealed that it induces programmed cell death, or apoptosis, in cancer cells. nih.gov This was confirmed using Annexin V and 7-AAD double staining, a technique that distinguishes between viable, early apoptotic, and late apoptotic or dead cells. e-century.usnih.gov Treatment of K562 leukemia cells with 5 µM of C505 led to a significant increase in the population of early and late apoptotic cells over a 72-hour period, similar to the effects observed with the known anticancer drug Imatinib. e-century.usnih.gov

The apoptotic process initiated by C505 was found to be caspase-dependent. nih.gov Western blot analyses showed that treatment with C505 activated key executioner caspases, including caspase-8 and caspase-3. e-century.usnih.gov This activation of the caspase cascade is a hallmark of apoptosis and confirms the compound's ability to trigger this specific cell death pathway in cancer cells. nih.gov

In addition to inducing apoptosis, piperazine derivatives have been shown to disrupt the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest. nih.govnih.gov Analysis of K562 cells treated with compound C505 using propidium (B1200493) iodide (PI) staining and flow cytometry showed a distinct alteration in the cell cycle distribution. nih.gov This indicates that the compound can halt cell division at specific checkpoints, preventing the proliferation of malignant cells. nih.gov Other studies on different piperazine derivatives have also reported the ability to inhibit the cell cycle, often at the G1/S phase, which prevents the cell from entering the DNA synthesis phase. nih.gov This mechanism is a critical component of the anti-proliferative effects observed with this class of compounds. nih.govresearchgate.net

Investigation as Antiparasitic Agents

The therapeutic potential of piperazine-related scaffolds is not limited to oncology. A series of 4-aminopiperidine (B84694) derivatives, which share a structural resemblance to this compound, were screened for in vitro activity against several protozoan parasites. nih.govresearchgate.net This screening identified numerous compounds with selective activity against Trypanosoma brucei rhodesiense, the parasite responsible for human African trypanosomiasis, with IC₅₀ values as low as 0.12 µM. nih.gov

Furthermore, many of these compounds were active against the K1 strain of Plasmodium falciparum, a parasite that causes malaria and is resistant to chloroquine (B1663885) and pyrimethamine. nih.gov The IC₅₀ values against this malaria parasite ranged from 0.17 to 5 µM. nih.gov While some derivatives also showed activity against Trypanosoma cruzi, the causative agent of Chagas' disease, they exhibited low selectivity. nih.govresearchgate.net No significant activity was observed against Leishmania donovani. nih.gov These findings suggest that the piperazine and related aminopiperidine scaffolds are promising starting points for the development of novel antiparasitic drugs. nih.govresearchgate.net

Activity against Trypanosoma cruzi

Research into novel therapeutic agents for Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, has led to the investigation of various heterocyclic compounds. Among these, derivatives of this compound have shown notable trypanocidal activity. In a study focused on developing new chemotherapeutic alternatives, a series of amino naphthoquinone derivatives incorporating nitrogenous fragments were synthesized and evaluated.

Specifically, two compounds containing the 4-cyclopentylpiperazine moiety demonstrated significant potency against the epimastigote forms of two different T. cruzi strains (NINOA and INC-5). Compound 2e , identified as 2-Chloro-3-(4-cyclopentylpiperazin-1-yl)naphthalene-1,4-dione, exhibited a half-maximal inhibitory concentration (IC50) of 0.43 µM against both parasitic strains semanticscholar.orgnih.gov. This level of activity highlights the potential of the cyclopentylpiperazine scaffold in the design of effective anti-Chagasic agents. Another synthesized derivative, 2f (2-Bromo-3-(4-cyclopentylpiperazin-1-yl)naphthalene-1,4-dione), was also developed and assessed within this class of compounds semanticscholar.orgnih.gov.

The data below summarizes the in vitro activity of compound 2e .

| Compound | Chemical Name | T. cruzi Strain | IC50 (µM) |

|---|---|---|---|

| 2e | 2-Chloro-3-(4-cyclopentylpiperazin-1-yl)naphthalene-1,4-dione | NINOA | 0.43 |

| 2e | 2-Chloro-3-(4-cyclopentylpiperazin-1-yl)naphthalene-1,4-dione | INC-5 | 0.43 |

Targeting Trypanothione (B104310) Reductase (TcTR)

Trypanothione reductase (TcTR) is a crucial enzyme in the redox metabolism of trypanosomatids, making it a prime target for the development of selective drugs against Chagas disease nih.govmdpi.com. This enzyme is absent in humans, offering a therapeutic window for selective inhibition nih.govnih.gov. The mechanism of action for many trypanocidal compounds involves the inhibition of this essential enzyme nih.govnih.govresearchgate.net.

To investigate a possible mechanism of action for the observed anti-parasitic effects, molecular docking studies were performed on TcTR with derivatives of this compound. These in silico studies focused on a specific binding site located at the dimer interface of the enzyme, which is a known binding region for naphthoquinone-type compounds semanticscholar.orgnih.gov. The results indicated that these derivatives fit well within this pocket, suggesting that their trypanocidal activity may be mediated through the inhibition of TcTR semanticscholar.orgnih.gov. Further enzymatic assays with a related naphthoquinone derivative from the same study, compound 7j , confirmed this hypothesis, showing it to be a non-competitive inhibitor of TcTR semanticscholar.orgnih.gov. This provides strong evidence that the 4-cyclopentylpiperazine scaffold can be effectively directed to target this vital parasitic enzyme.

Neuropharmacological Research

Modulation of Sigma-1 Receptor Activity by Piperazine Derivatives

The sigma-1 (σ1) receptor is a unique chaperone protein involved in a wide range of cellular functions and is considered a promising target for therapeutic intervention in neurological disorders nih.govnih.gov. Piperazine derivatives have been extensively studied as ligands for this receptor. Research has shown that the structural features of these derivatives significantly influence their binding affinity and selectivity.

In one study, a series of benzylpiperazine derivatives were synthesized and evaluated for their affinity towards σ1 and σ2 receptors nih.gov. Notably, compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one) displayed a very high affinity for the σ1 receptor with an inhibitory constant (Ki) of 1.6 nM and excellent selectivity over the σ2 receptor nih.gov.

Another comparative study highlighted the importance of the heterocyclic core by replacing a piperidine (B6355638) ring with a piperazine ring. This single structural change in compound 4 resulted in a drastic decrease in σ1 receptor affinity (Ki = 1531 nM) compared to its piperidine analogue, compound 5 (Ki = 3.64 nM), demonstrating that the piperazine moiety is a critical structural element for σ1 receptor activity nih.govrepositoriosalud.es.

The table below presents the σ1 receptor binding affinities for selected piperazine derivatives.

| Compound | Structure/Class | σ1 Receptor Ki (nM) | Selectivity (Ki σ2/Ki σ1) |

|---|---|---|---|

| 15 | Benzylpiperazine derivative | 1.6 | 886 |

| 4 | Piperazine derivative | 1531 | - |

| 13 | Piperazine derivative | 51.8 | - |

| 16 | Piperazine derivative | 37.8 | - |

Cognitive Enhancement Studies with Analogous Compounds

The potential for piperazine derivatives to act as cognitive enhancers has been explored in preclinical models researchgate.netnih.gov. These studies often investigate the ability of new compounds to reverse memory deficits induced by pharmacological agents like scopolamine (B1681570).

A novel piperazine derivative, PMS1339 , was shown to possess multifunctional properties, including cognitive improvement in vivo oup.com. In a Morris water maze test, a widely used model for spatial memory, pretreatment with PMS1339 (at a dose of 1 mg/kg) significantly reversed the memory impairment induced by scopolamine in mice oup.com. The animals treated with PMS1339 showed a significant increase in the time and distance spent in the target quadrant during the probe trial compared to the scopolamine-treated group, indicating a restoration of spatial memory oup.com. The study suggested that the compound's ability to inhibit acetylcholinesterase (AChE) and amyloid-β aggregation contributes to its cognitive-enhancing effects, making such multi-target ligands a promising avenue for tackling determinants of Alzheimer's disease oup.com.

Neuroprotective Effects in Preclinical Models

Piperazine derivatives have been identified as potential lead molecules for the development of therapeutic agents for neurodegenerative conditions like Alzheimer's disease nih.govnih.gov. Their neuroprotective mechanisms are often linked to the modulation of specific cellular signaling pathways.

In one line of research, a piperazine compound, abbreviated as PPZ, was found to exert neuroprotective effects in the nanomolar concentration range in vitro nih.govnih.gov. The study demonstrated that PPZ could protect mushroom spines, a type of dendritic spine crucial for memory and learning, from toxicity induced by amyloid-β oligomers nih.govnih.gov. The underlying neuroprotective mechanism was identified as the activation of neuronal store-operated calcium entry through the potentiation of TRPC6 channels nih.govnih.gov.

Furthermore, in ex vivo experiments using hippocampal slices from 6-month-old 5xFAD mice, an established animal model of Alzheimer's disease, PPZ was shown to restore the induction of long-term potentiation (LTP), a cellular correlate of memory nih.govnih.gov. These findings suggest that piperazine derivatives can offer neuroprotection by stabilizing synapses against amyloid-β-induced damage.

Anti-inflammatory and Antiviral Potential

The versatile piperazine scaffold is a common feature in molecules designed for a wide range of biological activities, including anti-inflammatory and antiviral effects thieme-connect.comresearchgate.net.

Anti-inflammatory Potential

Numerous studies have demonstrated the anti-inflammatory properties of piperazine derivatives thieme-connect.comnih.gov. A series of methyl salicylate (B1505791) derivatives incorporating a piperazine moiety were synthesized and evaluated in vivo. In a carrageenan-induced paw edema model in mice, compounds M15 and M16 exhibited anti-inflammatory activity equal to that of the standard drug indomethacin (B1671933) at the same dose nih.gov. Similarly, piperazine-substituted indole (B1671886) derivatives have been investigated for their anti-inflammatory effects. Compound 11 from this series showed potent activity, which molecular docking studies suggested could be due to the inhibition of the COX-2 enzyme, a key target for anti-inflammatory drugs dergipark.org.tr.

Antiviral Potential

The piperazine ring is a component of various compounds with demonstrated antiviral activity nih.govresearchgate.net. A series of 1,3,5-triazine (B166579) derivatives containing piperazine structures were synthesized and tested for their activity against Potato Virus Y (PVY) mdpi.com. One of the lead compounds, C35 , showed significant antiviral effects, with curative, protective, and inactivation activities of 53.3%, 56.9%, and 85.8%, respectively, which were comparable or superior to the control agents ningnanmycin (B12329754) and moroxydine (B1676750) hydrochloride mdpi.com. In another study, piperazine-containing compounds were designed as antipicornaviral agents. The compound SDZ 880-061 was effective against 85% of the 89 human rhinovirus (HRV) serotypes tested nih.gov. Additionally, piperazine-substituted pyranopyridines have been identified as selective inhibitors of hepatitis B virus (HBV) by preventing the formation of virion particles nih.gov.

Enzyme Inhibition Studies beyond CDKs and TcTR

A review of current scientific literature reveals a lack of specific research focused on the inhibitory activity of this compound derivatives against enzymes other than Cyclin-Dependent Kinases (CDKs) and Trypanosoma cruzi trypanothione reductase (TcTR). The following sections detail the absence of findings in specific areas of enzyme inhibition.

Inhibition of Adipose Triglyceride Lipase (ATGL)

There are no available scientific studies or published data detailing the investigation of this compound or its derivatives as inhibitors of Adipose Triglyceride Lipase (ATGL). Research into small molecule inhibitors of ATGL, a key enzyme in the mobilization of fatty acids from triglyceride stores, has identified other chemical scaffolds, but has not included the this compound moiety researchgate.netnih.gov.

Identification of Other Enzyme Targets

Beyond the previously documented research on CDKs and TcTR, there is no readily available information in the scientific literature that identifies other specific enzyme targets for derivatives of this compound. The exploration of the broader pharmacological profile of this chemical class remains an area for future investigation.

Potential as a Precursor in Diverse Therapeutic Areas

While direct therapeutic applications of this compound are not documented, its primary role in medicinal chemistry is that of a crucial chemical intermediate and building block in the synthesis of more complex pharmaceutical agents fishersci.ca. Its structural features are valuable for constructing molecules with desired pharmacological properties.

The most prominent example of its use is as a key intermediate in the synthesis of Rifapentine, an antibiotic used in the treatment of tuberculosis lookchem.compharmaffiliates.comveeprho.com. This compound serves as a precursor for the N-nitroso derivative found in Rifapentine, highlighting its importance in the production of this essential medication veeprho.com. The compound is widely recognized as an important raw material for organic synthesis within the pharmaceutical and agrochemical fields fishersci.ca.

The utility of this compound as a synthon suggests its potential for incorporation into a variety of molecular scaffolds, pointing towards its applicability in generating diverse compound libraries for drug discovery efforts across different therapeutic areas.

Biological Activity and Pharmacological Mechanisms of 4 Cyclopentylpiperazin 1 Amine Derivatives

In Vitro Cellular Biology Investigations

In vitro studies are fundamental to elucidating the cellular and molecular mechanisms of action of novel compounds. For various piperazine (B1678402) derivatives, these investigations have demonstrated a range of biological effects.

Cell Viability and Proliferation Assays

The assessment of cell viability and proliferation is a primary step in evaluating the potential of a compound as a therapeutic agent, particularly in cancer research. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are commonly employed to determine the cytotoxic or anti-proliferative effects of chemical compounds on cancer cell lines. mdpi.com

For instance, a study on a series of 1-(4-chlorobenzhydryl) piperazine derivatives demonstrated their ability to inhibit the proliferation of various human cancer cell lines. researchgate.net Similarly, certain ciprofloxacin (B1669076) derivatives incorporating a piperazine moiety have been shown to possess anti-proliferative activities against cancer cells. nih.govnih.gov Another class of piperazine derivatives, the 4-acyl-1-phenylaminocarbonyl-2-substituted piperazines, has also been evaluated for its cytotoxic effects against breast cancer cells. mdpi.com

The following table summarizes the anti-proliferative activity of a dispiropiperazine derivative, SPOPP-3 (1), against a panel of human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| SW480 | Colon Cancer | 1.5 ± 0.21 |

| HT29 | Colon Cancer | 2.1 ± 0.35 |

| HCT116 | Colon Cancer | 1.8 ± 0.14 |

Apoptosis Assays and Pathways

Apoptosis, or programmed cell death, is a crucial process that, when dysregulated, can contribute to the development of cancer. Many anticancer agents exert their effects by inducing apoptosis in malignant cells. Various assays, such as flow cytometry with Annexin V/PI staining, are used to detect and quantify apoptosis.

Research on β-elemene piperazine derivatives has shown their capacity to induce apoptosis in human leukemia cells. nih.gov These compounds were found to trigger apoptosis through pathways involving the generation of reactive oxygen species (ROS) and the downregulation of c-FLIP, an inhibitor of apoptosis. nih.gov Similarly, certain ciprofloxacin derivatives containing a piperazine ring have been reported to induce apoptosis in cancer cells. nih.gov A specific dispiropiperazine derivative has also been shown to induce apoptosis in SW480 human cancer cells. nih.gov

The apoptotic effect of a novel piperazine derivative was investigated, revealing its ability to induce caspase-dependent apoptosis in cancer cells. This process is characterized by key molecular events that lead to controlled cell dismantling. nih.gov

Cell Cycle Analysis

The cell cycle is a tightly regulated process that governs cell division. Uncontrolled cell proliferation in cancer is often due to defects in cell cycle checkpoints. Compounds that can arrest the cell cycle at specific phases are of significant interest in cancer therapy. Flow cytometry is a common technique used to analyze the distribution of cells in different phases of the cell cycle.

Studies on a specific dispiropiperazine derivative have demonstrated its ability to arrest the cell cycle at the G2/M phase in SW480 human cancer cells. nih.gov This arrest prevents the cells from entering mitosis and dividing, thereby inhibiting tumor growth. nih.gov Further analysis confirmed that the cell cycle arrest occurs in the M phase. nih.gov Similarly, a ciprofloxacin-derivative was found to cause cell cycle arrest at the G2/M phase in HCT 116 and A549 cancer cells. nih.gov

The table below illustrates the effect of a dispiropiperazine derivative on the cell cycle distribution of SW480 cells.

| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

|---|---|---|---|

| Control | 55.2 | 20.5 | 24.3 |

| SPOPP-3 (1) | 15.8 | 12.7 | 71.5 |

Kinase Activity Modulation

Kinases are enzymes that play a critical role in cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development.

While specific data on 4-cyclopentylpiperazin-1-amine derivatives is not available, the broader class of pyrazine-based compounds has been extensively studied as kinase inhibitors. nih.gov For example, Acalabrutinib, an imidazo[1,5-a]pyrazine (B1201761) analogue, is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). nih.gov Similarly, Upadacitinib, a derivative with a pyrazine (B50134) tricyclic fused system, is a selective JAK1 inhibitor. nih.gov Radotinib, a pyrazine-pyrimidin-2-yl derivative, acts as a BCR-ABL-1 kinase inhibitor. nih.gov These examples highlight the potential for piperazine-containing scaffolds to be developed as potent and selective kinase inhibitors.

Receptor Binding Studies

Many drugs exert their therapeutic effects by binding to specific receptors on the surface of or within cells, thereby modulating their activity. Radioligand binding assays are commonly used to determine the affinity of a compound for a particular receptor.

The piperazine moiety is a common feature in many compounds that target neurotransmitter receptors. For instance, various piperazine derivatives have been synthesized and evaluated for their binding affinity to serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. mdpi.comnih.gov One study described a series of 4-substituted piperazine compounds with low nanomolar binding affinity for the mu and delta opioid receptors. ijrrjournal.com Another study reported on N-arylpiperazine derivatives with high affinity for the 5-HT1A receptor. mdpi.com These findings underscore the versatility of the piperazine scaffold in designing ligands for a variety of G protein-coupled receptors (GPCRs).

The following table shows the binding affinities of two novel piperazine derivatives for the 5-HT1A receptor.

| Compound | Ki (nM) for 5-HT1A Receptor |

|---|---|

| Compound 8 | 1.2 |

| Compound 10 | 21.3 |

Enzyme Kinetic Studies

Enzyme kinetic studies are performed to understand how a compound interacts with an enzyme and alters its activity. These studies can determine the mode of inhibition (e.g., competitive, non-competitive) and the potency of the inhibitor (e.g., Ki value).

While specific enzyme kinetic data for derivatives of this compound were not found in the reviewed literature, the general principles of enzyme inhibition are applicable to this class of compounds. Should a derivative of this compound be identified as an enzyme inhibitor, detailed kinetic studies would be essential to characterize its mechanism of action and to guide further optimization of its structure for improved potency and selectivity.

Molecular Mechanisms of Action

A comprehensive understanding of a compound's molecular mechanism of action is crucial for its development as a therapeutic agent. This involves identifying its molecular targets, characterizing the interactions with these targets, and elucidating the subsequent effects on cellular signaling pathways.

Target Identification and Validation

The scientific literature lacks specific studies aimed at identifying and validating the molecular targets of derivatives of this compound. While research on other classes of piperazine derivatives has identified targets such as histamine (B1213489) H3 and sigma-1 receptors, there is no direct evidence to suggest that derivatives of this compound interact with these or other specific proteins. An early patent from 1976 described a rifamycin (B1679328) derivative synthesized from 1-amino-4-cyclopentylpiperazine with activity against Mycobacterium tuberculosis, suggesting a potential interaction with bacterial RNA polymerase, the known target of rifamycins. However, this represents a derivative where the this compound moiety is appended to a known active molecule, and does not provide insight into the intrinsic targets of novel derivatives of this specific amine.

Protein-Ligand Interaction Analysis

Consistent with the lack of identified targets, there is no publicly available data on the protein-ligand interaction analysis of this compound derivatives. Such studies, which often employ techniques like X-ray crystallography, NMR spectroscopy, and computational modeling, are essential for understanding the specific binding modes and structure-activity relationships of a compound series. Without this information, the rational design and optimization of these derivatives remain challenging.

Signaling Pathway Perturbations

The effects of this compound derivatives on intracellular signaling pathways have not been documented in the reviewed literature. Understanding how a compound modulates signaling cascades is critical to deciphering its cellular effects and predicting its potential therapeutic efficacy and off-target effects.

Phenotypic Screening and Biological Profiling

Phenotypic screening, which assesses the effects of compounds on cellular or organismal phenotypes, can be a powerful tool for drug discovery, particularly when the molecular target is unknown.

A 1976 patent provides a singular data point on the biological activity of a derivative of 1-amino-4-cyclopentylpiperazine. Specifically, a rifamycin derivative demonstrated a minimal inhibitory concentration (MIC) against Mycobacterium tuberculosis.

| Compound | Assay | Organism | Result |

| 3-(4-cyclopentyl-1-piperazinyl)iminomethylrifamycin SV | Minimal Inhibitory Concentration (MIC) | Mycobacterium tuberculosis H37Rv | 0.05 µg/mL |

This historical finding, while notable, does not constitute a comprehensive biological profile. Modern drug discovery efforts typically involve screening compounds across a wide array of cell-based assays to identify a broader range of potential therapeutic applications and to understand their selectivity and potential liabilities. There is no evidence in the public domain of such broad phenotypic screening or biological profiling for a series of this compound derivatives.

Structure Activity Relationship Sar Studies of 4 Cyclopentylpiperazin 1 Amine Analogs

Impact of Cyclopentyl Moiety on Biological Activity

The cyclopentyl group at the N4 position of the piperazine (B1678402) ring is a significant determinant of biological activity in various analogs. In studies of piperazine derivatives targeting neurotransmitter receptors, the presence of a cycloalkyl moiety often leads to enhanced affinity. ijrrjournal.com Specifically, derivatives with a cycloalkyl group, such as cyclopentyl, have demonstrated maximal affinity in certain series of compounds. ijrrjournal.com Increasing the lipophilicity of these cycloalkyl derivatives can further boost their affinity for specific targets like the 5-HT1A receptor sites. ijrrjournal.com

For instance, in a series of 1-piperazino-3-arylindans, derivatives with small substituents at the 2-position of the piperazine ring, including 2-spirocyclopentyl groups, were found to exhibit potent in vivo antagonism at D1 and D2 dopamine (B1211576) receptors. nih.gov This suggests that the size and nature of the cycloalkyl group are crucial for optimal receptor interaction.

Role of Piperazine Ring Substitution Patterns in Target Affinity

The substitution pattern on the piperazine ring is fundamental to the target affinity and selectivity of its derivatives. ijrrjournal.comresearchgate.net The piperazine scaffold is a common feature in many biologically active compounds, and slight changes to its substitution can lead to significant differences in pharmacological activities. ijrrjournal.com The ring can be functionalized at either of the two nitrogen atoms (N1 and N4) or at the carbon atoms of the ring itself, although carbon substitutions are less common. mdpi.commdpi.com

Studies on various N-arylpiperazine derivatives have shown that both nitrogen atoms in the piperazine ring are often essential for potency. mdpi.com The substitution at the N1-position, often with an aryl or heteroaryl group, and the substitution at the N4-position, with moieties like alkyl or cycloalkyl groups, collectively define the compound's interaction with its biological target. ijrrjournal.commdpi.com For example, in a series of 5-HT1A receptor ligands, elongation of the N4-alkyl chain from methyl up to hexyl increased the affinity for the receptor. documentsdelivered.com

The nature of the substituent also plays a key role. N-arylpiperazines are a well-studied class of ligands for serotonin (B10506) and dopamine receptors. mdpi.commdpi.comnih.gov In contrast, attaching different alkyl or cycloalkyl groups at the N4 position can modulate affinity and selectivity for various receptors, including opioid and sigma receptors. ijrrjournal.comnih.gov

| N4-Substituent | Target Receptor Class | General Impact on Affinity | Reference Example |

|---|---|---|---|

| Cycloalkyl (e.g., Cyclopentyl) | Serotonin (5-HT1A) | Enhanced affinity, particularly with increased lipophilicity. | General piperazine derivatives ijrrjournal.com |

| Spirocyclopentyl (at C2) | Dopamine (D1/D2) | Potent in vivo antagonism. | 1-(2-spirocyclopentylpiperazino)-3-arylindans nih.gov |

| Linear Alkyl (e.g., n-hexyl) | Serotonin (5-HT1A) | Higher affinity compared to shorter alkyl chains. | Heterobicyclic phenylpiperazines documentsdelivered.com |

| Arylalkyl | Sigma (σ) | High affinity, often in the nanomolar range. | 1-(2-naphthyl methyl)-4-benzyl piperazine nih.gov |

Influence of Substituents on Efficacy and Selectivity

Substituents on the piperazine core not only affect binding affinity but also play a crucial role in determining the efficacy (agonist vs. antagonist activity) and selectivity of the compounds for different receptor subtypes. ijrrjournal.com For instance, in a series of piperazine compounds targeting opioid receptors, modifying the length and flexibility of the side chain at the N4 position led to compounds with MOR agonist and DOR antagonist profiles. ijrrjournal.com This dual activity profile is a sought-after characteristic for reducing side effects associated with selective MOR agonists. ijrrjournal.com

Similarly, in the pursuit of atypical antipsychotics, substitutions on the piperazine ring of 1-piperazino-3-arylindans significantly increased D1 receptor affinity and selectivity over D2 receptors. nih.gov Specifically, introducing small substituents like methyl or spirocycloalkyl groups at the 2-position of the piperazine ring was critical for potent D1/D2 antagonism. nih.gov The selectivity between receptor subtypes is a key aspect of modern drug design, aiming to minimize off-target effects. researchgate.net Studies on piperidine (B6355638) and piperazine derivatives as histamine (B1213489) H3 and sigma-1 receptor antagonists revealed that the choice between a piperidine and a piperazine ring was the most influential structural element for activity at the sigma-1 receptor, while maintaining affinity for the H3 receptor. nih.gov

Conformational Analysis and its Correlation with Activity

Conformational analysis of bioactive piperazine derivatives is used to develop pharmacophore models, which define the essential spatial arrangement of chemical features required for biological activity. nih.gov For N-arylpiperazines, the orientation of the aryl group relative to the piperazine ring is a key conformational feature. mdpi.com In crystal structures of aripiprazole, a well-known N-arylpiperazine, the phenyl ring is inclined relative to the piperazine ring, and the flexible alkyl linker chain typically adopts an antiperiplanar conformation. mdpi.com Computational studies, such as molecular docking and dynamic simulations, help to decipher the specific binding modes and crucial interactions between the ligand and receptor amino acid residues. rsc.orgsemanticscholar.org These analyses reveal that differences in affinity can be related to subtle changes in interactions within the binding site. semanticscholar.org

Bioisosteric Replacements for Enhanced Pharmacological Profiles

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a key strategy in medicinal chemistry to improve a compound's pharmacological profile. patsnap.com This approach can be used to enhance potency, modulate selectivity, improve metabolic stability, and reduce toxicity. patsnap.comnih.govuniroma1.it

In the context of 4-cyclopentylpiperazin-1-amine analogs, bioisosteric replacements could be considered for several parts of the molecule:

Cyclopentyl Moiety : The cyclopentyl group could potentially be replaced by other cyclic or acyclic alkyl groups to fine-tune lipophilicity and steric bulk. ijrrjournal.com Another possibility is the use of bioisosteres for cyclic structures, such as bicyclopentanes, which can act as substitutes for benzene (B151609) rings, to alter properties like solubility and metabolism. ukri.org

Piperazine Ring : The piperazine ring itself can be replaced by other heterocyclic scaffolds. For example, replacing a piperazine ring with a piperidine did not significantly affect affinity at the H3 receptor in one study, but dramatically changed affinity for the σ1 receptor. nih.gov This highlights how such a change can be used to modulate selectivity.

Amine Group : The primary amine at the N1 position could be replaced with other small polar groups to alter hydrogen bonding capacity and basicity.

The goal of such replacements is to create a new molecule with similar or improved biological properties compared to the parent compound. nih.gov For example, replacing a metabolically labile methyl group with a more stable cyclopropyl (B3062369) group has been shown to lead to potent compounds in other molecular scaffolds. researchgate.net

| Original Group | Potential Bioisostere | Rationale for Replacement | Reference Concept |

|---|---|---|---|

| Cyclopentyl | Cyclohexyl, Cyclobutyl, Bicyclopentane | Modulate lipophilicity, steric fit, and metabolic stability. | ijrrjournal.comukri.org |

| Piperazine Ring | Piperidine, Homopiperazine | Alter basicity, conformational properties, and receptor selectivity. | nih.govresearchgate.net |

| Amine (-NH2) | Hydroxyl (-OH), Methyl (-CH3) | Modify hydrogen bonding potential and basicity. | uniroma1.it |

| Hydrogen | Fluorine | Increase metabolic stability and binding affinity. | patsnap.com |

Development of Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netresearchgate.net This ligand-based drug design approach is valuable for predicting the activity of novel analogs and guiding the synthesis of more potent and selective compounds. mdpi.com

For piperazine derivatives, QSAR models have been developed to predict activity against various targets, including parasites and bacteria. researchgate.net These models typically use a range of molecular descriptors that quantify various properties of the molecules, such as:

Topological descriptors : Describe the connectivity of atoms.

Spatial descriptors : Relate to the 3D shape of the molecule.

Thermodynamic descriptors : Include properties like heat of formation. researchgate.net

Electronic descriptors : Describe the distribution of charge in the molecule.

By generating statistically significant models, researchers can identify the key structural features that positively or negatively influence biological activity. researchgate.net For example, a QSAR study might reveal that increasing the partial negative surface area of a molecule enhances its inhibitory activity, while a larger molecular shadow is detrimental. researchgate.net These insights allow for the rational design of new derivatives with optimized properties before undertaking synthetic efforts, thereby saving time and resources. researchgate.net

Computational Chemistry and Molecular Modeling of 4 Cyclopentylpiperazin 1 Amine Systems

Molecular Docking Studies for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. samipubco.comimpactfactor.org This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as 4-Cyclopentylpiperazin-1-amine, to a macromolecular target, typically a protein or nucleic acid.

In a hypothetical molecular docking study involving this compound, researchers would first identify a biological target of interest. The three-dimensional structure of this target would be obtained from a repository like the Protein Data Bank or generated through homology modeling. The 3D conformer of this compound would then be prepared, considering its possible ionization states at physiological pH. Using docking software, the compound would be placed into the binding site of the target, and various algorithms would be employed to explore different binding poses and score them based on factors like intermolecular forces and geometric complementarity.

The results of such a study would be presented in a data table, showcasing parameters like binding energy (in kcal/mol), the number and types of hydrogen bonds formed, and key interacting amino acid residues.

Hypothetical Molecular Docking Results for this compound

| Target Protein | Binding Energy (kcal/mol) | Hydrogen Bond Interactions (Residues) | Hydrophobic Interactions (Residues) |

|---|---|---|---|

| Target X | -8.5 | Asp120, Gln78 | Val34, Leu99, Ile10 |

| Target Y | -7.2 | Ser210, Thr155 | Ala152, Pro209 |

Molecular Dynamics Simulations of Compound-Target Complexes

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations can be employed. samipubco.comnih.gov MD simulations provide insights into the dynamic behavior of the compound-target complex over time, offering a more realistic representation of the biological environment.

An MD simulation of a this compound-protein complex would involve placing the docked structure in a simulated aqueous environment, complete with water molecules and ions to mimic physiological conditions. The system's trajectory would then be calculated by solving Newton's equations of motion for all atoms, allowing researchers to observe conformational changes, the stability of interactions, and the influence of the solvent. Key analyses would include root-mean-square deviation (RMSD) to assess the stability of the complex and root-mean-square fluctuation (RMSF) to identify flexible regions.

De Novo Design and Virtual Screening Applications